5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Description

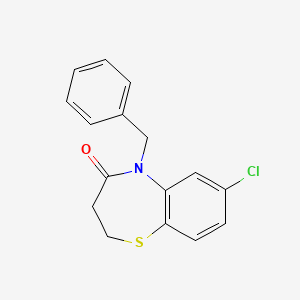

5-Benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a benzyl group at position 5, a chlorine atom at position 7, and a ketone group at position 4 (Figure 1). Benzothiazepines are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and cardiovascular effects. The presence of the benzyl and chloro substituents in this compound may modulate its physicochemical properties and biological interactions .

Molecular Formula: C₁₇H₁₆ClNO₂S Molecular Weight: 333.83 g/mol Key Features:

- Chlorine atom: Increases electron-withdrawing effects, influencing reactivity and binding affinity.

- Ketone group: Participates in hydrogen bonding, critical for interactions with biological targets.

Properties

IUPAC Name |

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNOS/c17-13-6-7-15-14(10-13)18(16(19)8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGCOYSIEIOSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the following steps:

Formation of the Thiazepine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminobenzenethiol, with a suitable carbonyl compound, like benzyl chloride, under basic conditions. This reaction forms the thiazepine ring.

Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of benzothiazepine compounds exhibit significant anticancer properties. In particular, studies have shown that 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one demonstrates cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry found that modifications to the benzothiazepine core can enhance its efficacy against breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress and reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's . This suggests that this compound may serve as a lead compound for developing treatments for neurodegeneration.

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics have led researchers to explore its use as a pesticide. Preliminary studies indicate that it may possess insecticidal properties against common agricultural pests. Field trials are necessary to evaluate its effectiveness and safety in real-world agricultural settings .

Herbicidal Properties

In addition to insecticidal applications, there is emerging evidence suggesting that this compound may inhibit the growth of certain weed species. This could provide an environmentally friendly alternative to synthetic herbicides .

Materials Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for creating advanced materials. Research is ongoing into its potential use as a stabilizing agent in polymer formulations, which could enhance the durability and performance of materials used in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzothiazepine derivatives vary in substituents at positions 5, 7, and other sites, leading to differences in biological activity, solubility, and stability. Below is a detailed comparison of 5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with structurally related analogs:

Substituent Variations at Position 5

Key Observations :

- Ethyl substitution (C₁₁H₁₂ClNOS) reduces molecular weight by ~90 g/mol compared to the benzyl analog, likely improving aqueous solubility .

- 4-Methylbenzyl substitution introduces steric hindrance, which may slow metabolic degradation, a feature advantageous in drug design .

Substituent Variations at Position 7

| Compound Name | Substituent at Position 7 | Molecular Formula | Key Modifications |

|---|---|---|---|

| This compound | Chlorine | C₁₇H₁₆ClNO₂S | Electron-withdrawing; enhances reactivity |

| 5-Benzyl-7-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Methoxy | C₁₈H₁₉NO₃S | Electron-donating; may reduce electrophilicity |

Key Observations :

- Methoxy groups (e.g., in related 7-methoxy analogs) improve solubility but may reduce metabolic stability due to demethylation pathways .

Functional Group Modifications

- Ketone vs. Acetylated Derivatives: The ketone group in this compound can be replaced with chloroacetyl or piperazinoacetyl groups to alter pharmacokinetics. For example, chloroacetyl derivatives (e.g., compound 5 in ) exhibit increased reactivity, enabling further functionalization .

Biological Activity

5-Benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS No. 341967-90-6) is a compound that belongs to the benzothiazepine class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula for this compound is C16H14ClNOS, with a molecular weight of 303.80 g/mol. It has a predicted boiling point of approximately 554.1 °C and a density of about 1.0 g/cm³ . The compound's structure features a benzothiazepine core, which is significant for its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that benzothiazepine derivatives exhibit antimicrobial properties. A study by Upadhyay et al. synthesized various benzothiazepine-coumarin conjugates and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated that certain structural modifications could enhance the antimicrobial activity of these compounds, suggesting a promising avenue for developing new anti-TB agents .

Anticancer Properties

Benzothiazepines have been investigated for their anticancer potential. For example, studies have shown that derivatives can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its interaction with specific molecular targets involved in cancer progression.

Neuropharmacological Effects

The neuropharmacological profile of benzothiazepines includes potential anxiolytic and anticonvulsant effects. Compounds in this class have been shown to interact with GABA receptors, influencing neurotransmitter activity in the central nervous system. This interaction suggests that this compound may possess therapeutic effects for anxiety and seizure disorders.

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : The compound may enhance GABAergic transmission by modulating GABA receptors, which could explain its anxiolytic effects.

- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazepines can inhibit certain enzymes involved in cancer metabolism, leading to reduced tumor growth.

- Antioxidant Activity : The presence of sulfur in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.